molecular formula C7H7N3 B1597288 8-Methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 4931-18-4

8-Methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1597288
CAS No.: 4931-18-4
M. Wt: 133.15 g/mol
InChI Key: QULGSXWARPNOCS-UHFFFAOYSA-N
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Description

8-Methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group attached at the 8th position. It is known for its significant biological activities and is commonly used in medicinal chemistry and pharmaceutical research.

Mechanism of Action

Mode of Action

Triazolo[1,5-a]pyridine derivatives have been found to act as inhibitors of various enzymes and receptors . They interact with their targets, leading to changes in the biochemical processes within the cell.

Biochemical Pathways

It is known that triazolo[1,5-a]pyridine derivatives can affect various pathways due to their ability to inhibit different enzymes and receptors . The downstream effects of these interactions can lead to changes in cellular processes and functions.

Pharmacokinetics

The synthesis of [1,2,4]triazolo[1,5-a]pyridines has been established under microwave conditions . This suggests that the compound could be synthesized in a manner that optimizes its bioavailability.

Result of Action

It is known that triazolo[1,5-a]pyridine derivatives can have various biological activities, including acting as inverse agonists and inhibitors . These actions can lead to changes in cellular processes and functions.

Action Environment

The synthesis of [1,2,4]triazolo[1,5-a]pyridines has been established under microwave conditions , suggesting that the synthesis process could be influenced by environmental factors such as temperature and pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 1,2,4-triazolo[1,5-a]pyridines typically involve scalable reactions such as the microwave-mediated synthesis due to its efficiency and eco-friendliness. The use of continuous flow reactors and automated synthesis platforms can further enhance the production scale.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the nature of the substituents.

Comparison with Similar Compounds

8-Methyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific biological activities and its potential as a versatile scaffold for drug design.

Properties

IUPAC Name

8-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-3-2-4-10-7(6)8-5-9-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULGSXWARPNOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295144
Record name 8-Methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4931-18-4
Record name NSC99877
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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